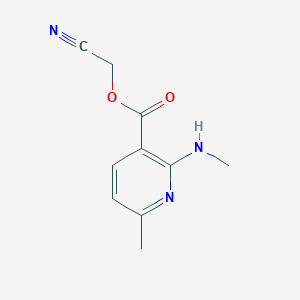
Cyanomethyl 6-methyl-2-(methylamino)pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyanomethyl 6-methyl-2-(methylamino)pyridine-3-carboxylate, also known as CMAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biological research. CMAP is a pyridine derivative that has a cyano group and a methylamino group attached to it. This compound is known to have a wide range of biological activities, making it a valuable tool for researchers studying various biological processes.
作用機序
The mechanism of action of Cyanomethyl 6-methyl-2-(methylamino)pyridine-3-carboxylate is not fully understood, but it is believed to involve the inhibition of enzyme activity and/or binding to specific receptors. For example, the inhibition of acetylcholinesterase by Cyanomethyl 6-methyl-2-(methylamino)pyridine-3-carboxylate is thought to occur through the formation of a covalent bond between the cyano group of Cyanomethyl 6-methyl-2-(methylamino)pyridine-3-carboxylate and the active site of the enzyme.
生化学的および生理学的効果
Cyanomethyl 6-methyl-2-(methylamino)pyridine-3-carboxylate has been shown to have a wide range of biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of neurotransmitter levels, and the regulation of cell signaling pathways. Additionally, Cyanomethyl 6-methyl-2-(methylamino)pyridine-3-carboxylate has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of using Cyanomethyl 6-methyl-2-(methylamino)pyridine-3-carboxylate in lab experiments is its high potency and selectivity for specific targets. Additionally, Cyanomethyl 6-methyl-2-(methylamino)pyridine-3-carboxylate is relatively easy to synthesize, making it readily available for use in research. However, one limitation of using Cyanomethyl 6-methyl-2-(methylamino)pyridine-3-carboxylate is its potential toxicity, which must be carefully evaluated in any experimental setting.
将来の方向性
There are several future directions for research involving Cyanomethyl 6-methyl-2-(methylamino)pyridine-3-carboxylate. One potential area of study is the development of new drugs targeting the adenosine A1 receptor based on the structure of Cyanomethyl 6-methyl-2-(methylamino)pyridine-3-carboxylate. Additionally, further studies are needed to fully elucidate the mechanism of action of Cyanomethyl 6-methyl-2-(methylamino)pyridine-3-carboxylate and its potential therapeutic applications. Finally, the synthesis of new derivatives of Cyanomethyl 6-methyl-2-(methylamino)pyridine-3-carboxylate with improved potency and selectivity could lead to the development of more effective drugs for a variety of diseases.
合成法
The synthesis of Cyanomethyl 6-methyl-2-(methylamino)pyridine-3-carboxylate involves a multi-step process that starts with the reaction of 2-chloro-6-methylpyridine-3-carboxylic acid with sodium cyanide to form the corresponding nitrile. This nitrile is then reduced using lithium aluminum hydride to obtain the corresponding amine. Finally, the amine is reacted with methyl chloroformate to form Cyanomethyl 6-methyl-2-(methylamino)pyridine-3-carboxylate.
科学的研究の応用
Cyanomethyl 6-methyl-2-(methylamino)pyridine-3-carboxylate has been used in a variety of scientific research applications, including drug discovery, enzyme inhibition studies, and receptor binding assays. Specifically, Cyanomethyl 6-methyl-2-(methylamino)pyridine-3-carboxylate has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Additionally, Cyanomethyl 6-methyl-2-(methylamino)pyridine-3-carboxylate has been shown to bind to the adenosine A1 receptor, making it a potential lead compound for the development of new drugs targeting this receptor.
特性
CAS番号 |
178932-23-5 |
|---|---|
製品名 |
Cyanomethyl 6-methyl-2-(methylamino)pyridine-3-carboxylate |
分子式 |
C10H11N3O2 |
分子量 |
205.21 g/mol |
IUPAC名 |
cyanomethyl 6-methyl-2-(methylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-7-3-4-8(9(12-2)13-7)10(14)15-6-5-11/h3-4H,6H2,1-2H3,(H,12,13) |
InChIキー |
YPVULMQTMAFHIQ-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(C=C1)C(=O)OCC#N)NC |
正規SMILES |
CC1=NC(=C(C=C1)C(=O)OCC#N)NC |
同義語 |
3-Pyridinecarboxylicacid,6-methyl-2-(methylamino)-,cyanomethylester(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



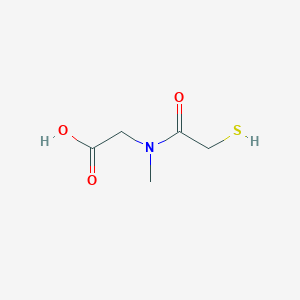
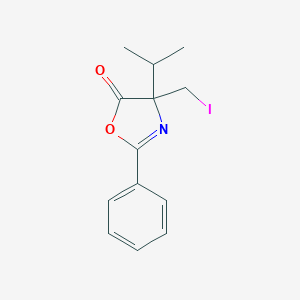
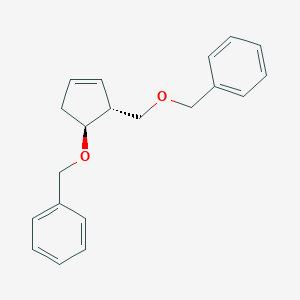
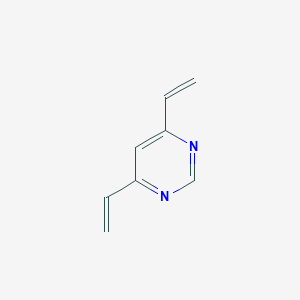
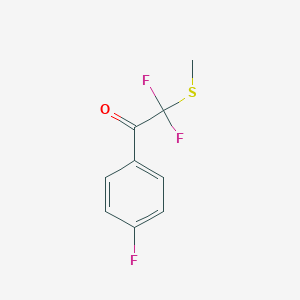
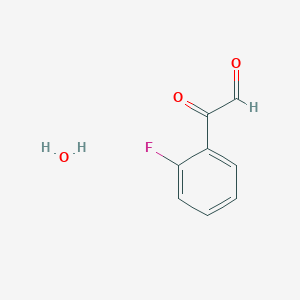
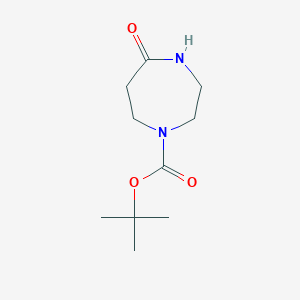
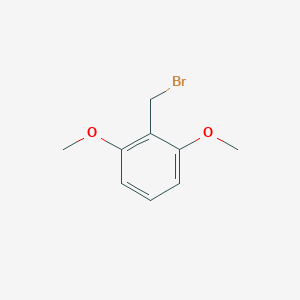
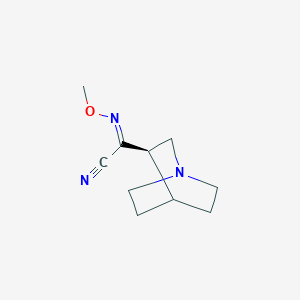
![Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate](/img/structure/B71324.png)
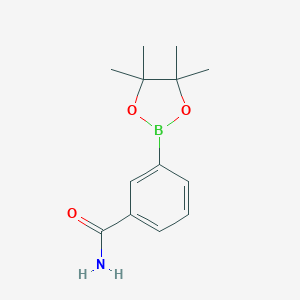
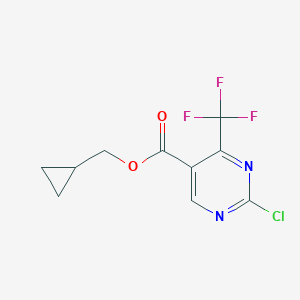
![[3-(1,3-Dioxan-2-yl)phenyl]methanol](/img/structure/B71332.png)
![cyclopenta-1,3-diene;diphenyl-[5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+)](/img/structure/B71336.png)